molecular formula C24H28O11 B2892346 Pagoside CAS No. 668420-44-8

Pagoside

Cat. No.: B2892346
CAS No.: 668420-44-8
M. Wt: 492.477
InChI Key: CBJNLOVRAFQEQH-VUIINJGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Harpagoside is an iridoid glycoside, first isolated and identified as the major active constituent of the medicinal plant Harpagophytum procumbens (Devil's Claw) . This natural product is of significant interest in pharmacological research due to its potent anti-inflammatory and analgesic properties, which have been demonstrated in various in vitro and in vivo models . The compound's primary research value lies in investigating pathways for managing inflammation-associated conditions. Studies indicate that daily doses of at least 50 mg of harthis compound are effective for treating arthritis in model systems, and clinical studies have shown positive effects in reducing pain associated with osteoarthritic joints . Its mechanism of action is multi-faceted. Harthis compound has been shown to suppress lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-κB activation . Further research reveals that it significantly inhibits the expression of pro-inflammatory cytokines like IL-6 and matrix-degrading proteases such as MMP-13 in human osteoarthritis chondrocytes by suppressing c-FOS/AP-1 transcription factor activity . Additionally, a whole root extract of H. procumbens was found to mediate anti-inflammatory effects in osteoarthritis synoviocytes through CB2 receptor activation, though the pure harthis compound compound was less effective than the whole phytocomplex, suggesting potential synergistic interactions with other plant constituents . This product is provided for research purposes only, such as in biochemical research, mechanism of action studies, and as an analytical standard. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5E)-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyl-5-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylidene]cyclopentene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O11/c1-12-10-16(34-18(27)7-4-13-2-5-14(26)6-3-13)15(19(12)23(31)32)8-9-33-24-22(30)21(29)20(28)17(11-25)35-24/h2-8,16-17,20-22,24-26,28-30H,9-11H2,1H3,(H,31,32)/b7-4+,15-8-/t16?,17-,20-,21+,22-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJNLOVRAFQEQH-VUIINJGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CCOC2C(C(C(C(O2)CO)O)O)O)C(C1)OC(=O)C=CC3=CC=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C\CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C(C1)OC(=O)/C=C/C3=CC=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Purification Methodologies of Pagoside

Plant Material Sourcing and Preparation

The primary botanical sources for Pagoside are Harpagophytum procumbens, commonly known as Devil's Claw, and species from the Scrophularia genus, such as Scrophularia ningpoensis. nih.govwikipedia.orgnih.govresearchgate.netoup.comoup.comnih.govsmmu.edu.cn The compound is most concentrated in the secondary root tubers of these plants. wur.nlmiloa.eu

The preparation of the plant material is a crucial first step for effective extraction. The process typically involves:

Harvesting: The secondary root tubers are carefully harvested.

Slicing and Drying: To preserve the bioactive compounds and prepare for extraction, the tubers are cut into slices and dried. wur.nlmiloa.eu

Grinding: The dried slices are then comminuted, or ground into a fine powder, using a mill. nih.govgoogle.com This increases the surface area of the plant material, allowing for more efficient solvent penetration during the extraction phase.

Extraction Techniques for this compound

Once the plant material is prepared, the next step is to extract the crude this compound. This is achieved using various solvent-based methods, which can be broadly categorized into conventional and modern techniques.

Traditional extraction methods rely on the solvent's ability to dissolve and remove the target compound from the plant matrix. These methods are well-established but can be time-consuming and require large volumes of solvent. researchgate.net

Maceration and Percolation: In these processes, the powdered plant material is soaked in a solvent for an extended period, often at room temperature or with gentle heating. csir.co.za For instance, one method involves percolation at 70-85°C for 16 hours. google.com

Reflux Extraction: This technique involves boiling the plant material with a solvent and condensing the solvent vapor back into the mixture. This continuous process is more efficient than simple maceration. One study noted reflux extraction for 30 minutes with 100 mL of solvent. researchgate.net

The choice of solvent is critical for extraction efficiency. Studies have compared various solvents, with aqueous and hydroalcoholic solutions being common. For example, research has shown that water can be a highly effective solvent for extracting this compound, sometimes yielding higher percentages than methanol (B129727) or methanol-water mixtures. jddtonline.info

Comparison of Conventional Solvents for this compound Extraction
SolventExtraction MethodKey FindingsReference
WaterPercolationYielded the highest percentage of this compound (1.6%) compared to other solvents. jddtonline.info
Ethanol (B145695) (20% in water)Stirred Heating (75°C)Used as an initial step for creating a primary extract for further purification. google.com
MethanolSolvent ExtractionEffective, but yielded a lower percentage of this compound compared to water in one study. jddtonline.info
Methanol:Water (50:50 v/v)Solvent ExtractionLess effective than pure water for this compound extraction in a comparative analysis. jddtonline.info

To overcome the limitations of conventional methods, modern techniques have been developed that are faster, more efficient, and use less solvent, aligning with the principles of green chemistry. researchgate.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material directly. phcogrev.com This rapid, targeted heating creates pressure within the plant cells, causing them to rupture and release their contents into the solvent. researchgate.net This significantly reduces extraction time and solvent consumption. researchgate.net Key parameters influencing MAE include microwave power, extraction time, solvent choice, and the solid-to-liquid ratio. researchgate.netresearchgate.netnih.gov

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves (>20 kHz) to create cavitation bubbles in the solvent. nih.govnih.gov The collapse of these bubbles near the plant material generates high localized pressure and temperature, disrupting cell walls and enhancing mass transfer of the target compound into the solvent. nih.gov Like MAE, UAE offers reduced extraction times and is highly efficient. researchgate.netnih.gov Studies have shown that the combined UAE-HPLC process is a convenient and suitable method for quality control of Harpagophytum procumbens. researchgate.net

Chromatographic Separation and Isolation of this compound

Following extraction, the crude extract contains a mixture of compounds. To isolate pure this compound, various chromatographic techniques are employed, which separate molecules based on their differing physical and chemical properties.

Column chromatography is a fundamental purification step. The crude extract is passed through a column packed with a solid stationary phase.

Liquid-Liquid Partitioning: A common initial purification step involves a form of liquid-liquid chromatography. For example, an aqueous primary extract can be dissolved in water saturated with n-butanol and then extracted with n-butanol saturated with water. google.com This partitions the compounds between the two immiscible liquid phases. The this compound preferentially moves into the n-butanol phase, which is then collected. This single step can significantly increase the concentration of this compound in the extract, for instance, from around 1.0-1.5% to 15-30%. google.com

For final purification to achieve high-purity this compound, more advanced and powerful chromatographic techniques are necessary.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique used to isolate specific compounds from a complex mixture. redalyc.org The extract is injected into a column (e.g., a reverse-phase C18 column) and a liquid mobile phase is pumped through under high pressure. jddtonline.inforedalyc.org Compounds separate based on their affinity for the stationary phase versus the mobile phase. Analytical HPLC methods are used to quantify the amount of this compound, often using a mobile phase like methanol and 0.02% formic acid. jddtonline.infojddtonline.info

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a sophisticated form of liquid-liquid partition chromatography that eliminates the need for a solid stationary phase, thereby avoiding irreversible adsorption of the sample. researchgate.netglobalresearchonline.net This technique is highly effective for separating compounds from plant extracts. researchgate.net In one study, a crude extract from Scrophularia ningpoensis was subjected to HSCCC using a two-phase solvent system of chloroform/n-butanol/methanol/water. This single-step process yielded this compound with a purity of over 98%. nih.govresearchgate.net

High-Resolution Chromatographic Techniques for this compound Isolation
TechniquePlant SourceSolvent System / Mobile PhaseYield / PurityReference
HSCCCScrophularia ningpoensisChloroform/n-butanol/methanol/water (4:1:3:2, v/v/v/v)22 mg from 200 mg crude extract; >98% purity nih.govresearchgate.net
Analytical RP-HPLCHarpagophytum procumbensMethanol: 0.02% Formic Acid (60:40 v/v)Used for quantification; elution time of 5.3 min jddtonline.infojddtonline.info

Purity Assessment and Validation of Isolated this compound

Following isolation and purification, a rigorous assessment is necessary to determine the purity of the this compound sample and to validate its chemical identity. This process involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a cornerstone for purity assessment. mdpi.comnih.gov This method provides a quantitative measure of purity by separating the isolated compound from any remaining impurities. The peak area of this compound in the chromatogram is compared to the total area of all peaks to calculate the purity percentage. The DAD detector is crucial as it allows for the simultaneous acquisition of UV-Vis spectra across a range of wavelengths, which helps in peak identification and assessing peak purity. nih.gov

The validation of the analytical HPLC method is essential to ensure that the results are accurate, precise, and reproducible. nih.govresearchgate.net This involves evaluating several key parameters as outlined in the table below.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.A correlation coefficient (R²) of >0.995 is generally considered acceptable. nih.gov
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).The relative standard deviation (RSD) should typically be below a certain percentage (e.g., <5%). researchgate.net
Accuracy The closeness of the test results obtained by the method to the true value. It is often determined using a recovery study by spiking a blank matrix with a known concentration of the analyte.Recovery values are typically expected to be within a range of 80-120%. nih.gov
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determined based on a signal-to-noise ratio, commonly 3:1. mdpi.com
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Determined based on a signal-to-noise ratio, commonly 10:1. mdpi.com
Selectivity/Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.The analyte peak should be well-resolved from other peaks and show no co-elution. Peak purity analysis using a DAD detector is often employed. redalyc.org

Spectroscopic methods are indispensable for the structural confirmation of the isolated this compound.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the molecule. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for elucidating the complete chemical structure. A suite of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) is used to assign all proton and carbon signals and to establish the connectivity of atoms within the molecule, thus confirming its identity as this compound. nih.govmdpi.com The data obtained from these analyses must be consistent with published values for this compound.

Through the combined application of these isolation, purification, and validation methodologies, researchers can obtain highly pure this compound, enabling accurate and reliable biological and chemical studies.

Structural Elucidation and Characterization Methodologies of Pagoside

Advanced Spectroscopic Characterization

Spectroscopic methods play a crucial role in the initial and detailed characterization of Pagoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique used to determine the arrangement of atoms within a molecule. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the different types of protons and carbon atoms present in the compound and their connectivity. For this compound, both ¹H and ¹³C NMR spectroscopy are essential for assigning specific signals to individual atoms in the structure, thereby confirming the proposed connectivity and stereochemistry. Studies on Harpagophytum procumbens have utilized NMR, including 2D NMR experiments like NOE, COSY, and HMBC, for the structural elucidation of isolated compounds, including this compound. researchgate.netnih.gov These experiments help to establish correlations between different nuclei, providing crucial through-bond and through-space connectivity information necessary for complete structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its fragmentation pattern. This technique measures the mass-to-charge ratio of ions, providing a highly accurate molecular weight which can be used to confirm the molecular formula. For this compound, the molecular formula is C₂₄H₂₈O₁₁. nih.gov Mass spectrometry, often coupled with chromatographic techniques, provides a fragmentation pattern that can be interpreted to deduce substructures within the molecule. For instance, LC-MS analysis of this compound has shown a precursor ion at m/z 493.1704406738281 ([M+H]⁺). nih.gov Fragmentation patterns observed in MS/MS experiments can reveal characteristic ions corresponding to specific parts of the this compound molecule, such as the loss of sugar moieties or the cinnamate (B1238496) ester group. For example, a fragmentation pattern for this compound has been reported showing peaks at m/z 491.0 ([M − H]⁻), m/z 311.2 ([M − H]-18-162, glucose]⁻), and m/z 163.0 (coumaric acid]⁻). mdpi.commdpi-res.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification

UV-Vis spectroscopy is employed to detect the presence of chromophores, which are structural components that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.orgtechnologynetworks.comwikipedia.org this compound, being a cinnamate ester, contains a cinnamate moiety which is a known chromophore. UV-Vis spectroscopy of this compound typically shows characteristic absorption maxima related to this chromophore. For this compound, UV absorption maxima have been observed at 224.8 nm and 311.4 nm. mdpi.commdpi-res.com These wavelengths are indicative of the conjugated system present in the cinnamate part of the molecule. UV-Vis detection is often used in conjunction with HPLC for the identification and quantification of compounds like this compound in plant extracts. mdpi.comuniversiteitleiden.nldayawisesa.com

Integrated Analytical Platforms for this compound Structure Confirmation (e.g., HPLC-SPE-NMR, HPLC-ESIMS/APCIMS)

Hyphenated techniques that combine separation methods with spectroscopic detection are invaluable for the analysis of complex mixtures containing compounds like this compound, particularly in natural product research.

HPLC-SPE-NMR is a powerful technique that couples high-performance liquid chromatography (HPLC) with solid-phase extraction (SPE) and NMR spectroscopy. miloa.euresearchgate.netchromatographyonline.com This platform allows for the separation of components in a mixture by HPLC, followed by trapping of individual compounds onto an SPE cartridge. The trapped compound can then be eluted with a deuterated solvent suitable for NMR analysis. This is particularly useful for analyzing compounds present in relatively low concentrations or in complex matrices, as it allows for the accumulation of the analyte on the SPE cartridge, improving the sensitivity of the subsequent NMR analysis. researchgate.netchromatographyonline.com This technique has been applied to the identification of secondary metabolites, including iridoid glycosides like this compound, in Harpagophytum procumbens extracts, enabling the acquisition of high-quality 1D and 2D NMR data directly from chromatographic runs without extensive manual purification. researchgate.net

HPLC-ESIMS and HPLC-APCIMS combine HPLC separation with mass spectrometry using either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). miloa.euresearchgate.net These techniques are widely used for the identification and characterization of natural products. HPLC-ESIMS is particularly useful for polar and thermolabile compounds like glycosides, producing primarily protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻). HPLC-APCIMS is suitable for less polar compounds and can provide complementary fragmentation information. The coupling of HPLC with MS allows for the determination of the molecular weight of eluting compounds and provides fragmentation data that aids in structural confirmation. Studies on Harpagophytum extracts have utilized HPLC-ESIMS/APCIMS for the identification of various iridoid and phenylethanoid glycosides, including this compound. miloa.euresearchgate.netnih.govmdpi.com The combination of chromatographic retention time, accurate mass measurements, and fragmentation patterns obtained from these techniques provides strong evidence for the identification and structural confirmation of this compound within complex biological samples.

Here is a summary of some reported spectroscopic data for this compound:

TechniqueParameterReported DataSource
Mass SpectrometryPrecursor Ion ([M+H]⁺)493.1704406738281 nih.gov
Mass SpectrometryFragmentation ([M-H]⁻)491.0, 311.2 ([M − H]-18-162), 163.0 (coumaric acid) mdpi.commdpi-res.com
UV-Vis Spectroscopyλmax (nm)224.8, 311.4 mdpi.commdpi-res.com

Biosynthesis and Metabolic Pathways of Pagoside

Elucidation of Biosynthetic Precursors and Intermediate Metabolites

The biosynthesis of iridoids, including pagoside, originates from the monoterpenoid pathway, primarily the methylerythritol phosphate (B84403) (MEP) pathway, although the mevalonate (B85504) (MVA) pathway also contributes to the precursors of iridoids. wikipedia.orgfrontiersin.org The initial key precursor is geranyl pyrophosphate (GPP). wikipedia.orgwikipedia.org GPP is converted to geraniol (B1671447), which then undergoes hydroxylation at the C-8 position to form 8-hydroxygeraniol. wikipedia.org Subsequent oxidation steps transform 8-hydroxygeraniol into 8-oxogeranial. wikipedia.orgnih.govwikipedia.org

The core iridane skeleton of iridoids is formed through the cyclization of 8-oxogeranial. wikipedia.orgfrontiersin.orgnih.govwikipedia.org This cyclization yields iridodial (B1216469) isomers, followed by isomerization to produce 8-epi-iridodial. wikipedia.org Downstream steps in the pathway involve carboxylation and glycosylation. wikipedia.org Glycosylation typically occurs at the C-1 position of the iridoid structure, attaching a glucose moiety via a β-hemiacetalic bond, characteristic of iridoid glycosides. wikipedia.orgnih.gov

While the precise intermediate steps specifically leading to this compound are not as extensively elucidated as for some other iridoids, it is understood to share a common pathway with other iridoid glycosides found in Harpagophytum procumbens, such as harthis compound (B1684579) and harpagide (B7782904). nih.govresearchgate.net Harpagide is formed from a glycosylated intermediate through decarboxylation and further oxidation steps. wikipedia.orgmdpi.com Harthis compound is then synthesized by the esterification of harpagide with cinnamic acid. wikipedia.org Given the structural similarity of this compound to harthis compound, differing primarily in the acyl moiety (p-hydroxybenzoyl group in this compound vs. cinnamoyl group in harthis compound), it is likely that this compound biosynthesis involves the esterification of a harpagide-like intermediate with a p-hydroxybenzoic acid derivative.

Identification of Key Enzymes and Genetic Regulation in this compound Biosynthesis

Several key enzymes are involved in the general iridoid biosynthetic pathway that is presumed to lead to this compound. Geranyl diphosphate (B83284) synthase (GES) catalyzes the formation of geraniol from GPP. wikipedia.orgresearchgate.netdntb.gov.ua Geraniol 8-hydroxylase (G8H), a cytochrome P450 enzyme, is responsible for the hydroxylation of geraniol to 8-hydroxygeraniol. wikipedia.org Subsequent oxidation steps are catalyzed by enzymes such as 8-hydroxygeraniol dehydrogenase (E3). wikipedia.org The cyclization of 8-oxogeranial to form the iridane skeleton is mediated by iridoid synthase (ISY). frontiersin.orgwikipedia.org

Glycosylation, a crucial step in the formation of iridoid glycosides like this compound, is typically catalyzed by uridine (B1682114) diphosphate glycosyltransferases (UGTs). wikipedia.orgnih.govdntb.gov.uaresearchgate.net These enzymes attach the glucose unit to the iridoid core. The final esterification step, which would differentiate this compound from harpagide or harthis compound, would involve an acyltransferase enzyme that specifically recognizes the harpagide-like core and the p-hydroxybenzoyl-CoA ester.

The genetic regulation of secondary metabolite biosynthesis, including iridoids, is complex and involves the coordinated action of various genes and transcription factors. bham.ac.uknih.gov While specific genetic regulation directly controlling this compound biosynthesis has not been fully detailed, transcriptomic studies can help identify candidate genes involved in the pathway. dntb.gov.ua The variation in iridoid content observed in Harpagophytum species and hybrids suggests a genetic influence on their biosynthesis. researchgate.netslu.se

Comparative Biosynthetic Pathways of this compound and Related Iridoid Glycosides

This compound belongs to the class of iridoid glycosides, which share a common biosynthetic origin from the monoterpenoid pathway, starting with GPP. wikipedia.orgwikipedia.org The core iridane skeleton is formed through the cyclization of 8-oxogeranial, catalyzed by iridoid synthase. wikipedia.orgfrontiersin.orgnih.govwikipedia.org

Iridoid biosynthesis pathways can diverge, leading to different structural subclasses. One major divergence point leads to compounds with 8β stereochemistry, such as secologanin, found in plant orders like Gentianales. mazums.ac.irmazums.ac.ir Another pathway, prevalent in families of the Lamiales (to which Harpagophytum belongs), leads to iridoids with an 8α carbon substituent, including aucubin (B1666126) and catalpol (B1668604). mazums.ac.irmazums.ac.ir this compound, being found in Harpagophytum, is synthesized via this latter pathway.

The diversity among iridoid glycosides arises from late-stage modifications of the iridoid core, including glycosylation, hydroxylation, oxidation, reduction, and esterification. wikipedia.orgwikipedia.orgnih.gov this compound, harthis compound, and harpagide are all iridoid glycosides found in Harpagophytum. They share a common iridoid core structure glycosylated at C-1. The key difference lies in the acyl moiety attached, typically through an ester linkage. Harpagide is the aglycone esterified with glucose. Harthis compound is harpagide esterified with cinnamic acid. wikipedia.org this compound is structurally similar to harthis compound but is esterified with p-hydroxybenzoic acid. This suggests that while the initial steps of iridoid core formation and glycosylation are common among these compounds, specific acyltransferase enzymes are likely responsible for attaching the different phenylpropanoid acid moieties (cinnamic acid for harthis compound, p-hydroxybenzoic acid for this compound) to a common intermediate, potentially harpagide or a precursor thereof.

Comparing the biosynthesis to other iridoid glycosides like aucubin and catalpol, while they share the initial monoterpenoid origin and the formation of the iridoid core, the subsequent hydroxylation and epoxidation steps in aucubin and catalpol biosynthesis (involving intermediates like bartsioside (B12047269) and geniposidic acid) differ from the modifications leading to harpagide and its acylated derivatives like this compound and harthis compound. wikipedia.orgmazums.ac.irmazums.ac.irwikipedia.orgnih.gov This highlights the branch points in the iridoid pathway that lead to the vast structural diversity observed in this class of natural products.

Chemical Synthesis and Derivatization Strategies of Pagoside

Synthetic Approaches to Pagoside and its Analogs

The primary method for obtaining this compound discussed in available research involves its extraction and isolation from natural plant sources, particularly the roots of Harpagophytum procumbens. This process typically involves drying and grinding the plant roots, followed by solvent extraction using solvents such as ethanol (B145695) or methanol (B129727). The resulting extract is then concentrated and subjected to chromatographic techniques to purify and isolate this compound [PubChem 2]. Industrial production methods largely follow a similar extraction and purification scheme but on a larger scale [PubChem 2].

While the isolation from natural sources is well-documented, detailed synthetic routes for the total synthesis of this compound itself are not extensively described in the provided literature. Research often focuses on the natural abundance and extraction methods.

Analogs of this compound, such as other iridoid glycosides and phenolic glycosides, are also found in Harpagophytum species, including Harthis compound (B1684579), Harpagide (B7782904), Acteoside, Isoacteoside, 8-O-p-coumaroyl-harpagide, and 8-cinnamoylmyoporoside [PubChem 3, 7, 13, 16, 23, 24, 31, 33, 34]. These compounds share structural similarities, often involving glycosidic linkages and ester moieties, and their presence alongside this compound highlights the complex phytochemical profile of the source plants.

Chemical Transformation and Reactivity of this compound

This compound, like other complex organic molecules, can undergo various chemical transformations. The provided information highlights two key types of reactions: oxidation and hydrolysis [PubChem 2].

Oxidation Reactions and Characterization of Oxidized this compound Derivatives

Research indicates that this compound is susceptible to oxidation, which can lead to the formation of different oxidation products [PubChem 2]. While the potential for oxidation is noted, detailed chemical studies specifically characterizing the oxidized derivatives of this compound, including their structural elucidation and the specific reaction conditions employed, are not comprehensively described in the provided search results. General oxidation reactions of organic compounds can involve various oxidizing agents and conditions, targeting different functional groups such as hydroxyl groups or double bonds [PubChem 27, 30]. However, the precise outcomes of this compound oxidation and the properties of the resulting derivatives require further specific investigation.

Hydrolysis Reactions and Identification of Aglycone and Sugar Moieties

This compound is known to undergo hydrolysis reactions [PubChem 2]. As a glycoside and a cinnamate (B1238496) ester, hydrolysis can occur at both the glycosidic linkage and the ester bond. Under acidic or enzymatic conditions, this compound can be hydrolyzed, leading to the release of its constituent parts: the aglycone and the sugar moiety [PubChem 2].

Given the structure of this compound as a glucopyranosyloxy derivative with a cinnamate ester, hydrolysis of the glycosidic bond would yield the aglycone and glucose as the sugar moiety [PubChem 1]. Hydrolysis of the ester linkage would release the carboxylic acid component, which is derived from p-coumaric acid, and the alcohol component of the ester. Studies on related compounds like Harthis compound and Harpagide have shown that hydrolysis of the glycosidic bond can be a prerequisite step for increased biological activity [PubChem 10]. For instance, hydrolysis of Harthis compound by β-glucosidase yields H-harpagide and cinnamic acid [PubChem 10, 14]. Similarly, this compound hydrolysis is expected to yield the corresponding aglycone and sugar unit, influencing its chemical and potentially biological properties.

Rational Design and Synthesis of Novel this compound Derivatives for Research

The provided literature primarily focuses on this compound as a naturally occurring compound and its extraction from plant sources. While the existence of natural analogs with variations in their chemical structures is recognized [PubChem 3, 7, 13, 16, 23, 24, 31, 33, 34], detailed information on the rational design and chemical synthesis of novel, non-naturally occurring this compound derivatives for targeted research purposes is not present in the search results.

Analytical Method Development and Validation for Pagoside Quantification

Development of High-Performance Liquid Chromatography (HPLC) Methods for Pagoside

HPLC methods have been developed for the quantification of iridoid glucosides like harthis compound (B1684579), a compound related to this compound, in Harpagophytum procumbens. nih.gov These methods often utilize reversed-phase columns, such as C18 columns, and mobile phases consisting of gradients or isocratic mixtures of water and organic solvents like acetonitrile (B52724) or methanol (B129727). redalyc.orgacgpubs.org Detection is commonly performed using UV detectors at specific wavelengths where the compounds absorb, such as 278 nm or 272 nm. redalyc.orgnih.govacgpubs.org

For instance, an isocratic HPLC method for harthis compound quantification used a wavelength of 278 nm. nih.gov Another developed HPLC-UV method for harthis compound in creams utilized a reversed phase C18 column (5 µm × 4.6 mm × 150 mm), a mobile phase of methanol and water (60:40 v/v) at a flow rate of 1.1 mL/min, and detection at 272 ± 1 nm. acgpubs.org Fast HPLC methods employing monolithic silica (B1680970) columns have also been developed for quality control, offering shorter analysis times compared to conventional particle-based columns. miloa.eu

Method Validation Parameters for this compound Analysis (Specificity, Linearity, Precision, Accuracy, Robustness)

Analytical methods for this compound quantification are validated by evaluating several key performance parameters to ensure their reliability and suitability for purpose. These parameters typically include specificity, linearity, precision, accuracy, and robustness, in accordance with regulatory guidelines such as those from the ICH. wjarr.comgmpinsiders.comacgpubs.orgscispace.com

Specificity: Specificity (or selectivity) is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scispace.comeuropa.eu Demonstrating specificity for separation techniques like HPLC involves showing sufficient discrimination between the analyte peak and other peaks in the chromatogram. europa.eu This can be assessed by analyzing standard solutions and sample solutions. academie-sciences.fr

Linearity: Linearity demonstrates that the analytical procedure provides a response that is directly proportional to the concentration of the analyte within a defined range. wjarr.comgmpinsiders.com Linearity is typically evaluated by preparing a series of standard solutions at different concentrations and plotting the instrument response (e.g., peak area) against the corresponding concentrations. wjarr.comeuropa.eu A minimum of five concentration levels is generally recommended for linearity studies. wjarr.comgmpinsiders.comeuropa.eu The relationship is often assessed using linear regression analysis, and the correlation coefficient (r) or coefficient of determination (r²) is calculated to evaluate the strength of the linear relationship. wjarr.comgmpinsiders.comeuropa.eu For example, a method for harthis compound showed linear behavior in the range of 0.1-30 ng/mL with an r² of 0.9998. acgpubs.org

Precision: Precision refers to the agreement among individual test results when the method is applied repeatedly to multiple samplings of the same homogeneous sample. wjarr.com It is usually expressed as the relative standard deviation (RSD) or variance of a series of measurements. mdpi.com Precision can be evaluated at different levels, including repeatability (intraday precision) and intermediate precision (interday precision, different analysts, different equipment). europa.eumdpi.com For a harthis compound method, intraday precision showed a relative standard deviation between 0.25–0.59% for retention times and between 0.87% and 0.90% for peak areas. mdpi.com Another study reported intraday and interday precision with standard deviations of 4.31% and 4.06%, respectively, which were within the recommended limit of 5%. researchgate.net

Accuracy: Accuracy is the closeness of agreement between the value found and the accepted true value. wjarr.com It is assessed across the specified range of the analytical procedure. europa.eu Several methods can be used to determine accuracy, including analyzing a reference material of known purity, comparing results with a second well-characterized method, or applying the method to synthetic mixtures with known amounts of analyte (recovery studies). europa.eu Recovery studies involve spiking known quantities of the analyte into samples and determining the percentage of the added amount that is recovered by the method. academie-sciences.frresearchgate.net A high percentage of recovery, close to 100%, indicates good accuracy. researchgate.net

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. wjarr.comeuropa.eu Evaluating robustness provides an indication of the method's reliability during normal usage. europa.eu Typical variations studied can include changes in temperature, wavelength, or mobile phase flow rate. redalyc.orgresearchgate.net The effect of these variations on parameters like retention time and peak area is observed to assess the method's robustness. redalyc.org

Establishment of Limits of Detection (LOD) and Quantification (LOQ) for this compound

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are important performance characteristics in analytical method validation. gmpinsiders.comscispace.comd-nb.info The LOD is the lowest concentration of analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. wjarr.comgmpinsiders.com The LOQ is the lowest concentration of analyte that can be quantified with acceptable accuracy and precision. wjarr.comgmpinsiders.com

LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) or the calibration curve slope. mdpi.comd-nb.infonih.gov For the S/N method, a ratio of 3:1 is commonly used for LOD and 10:1 for LOQ. mdpi.com For this compound, the LoD in one HPLC method was determined to be 0.061 µg/mL, and the LoQ was 0.210 µg/mL based on signal-to-noise ratios. mdpi.com In another HPLC-UV method for harthis compound, the LOD and LOQ were determined to be 0.03 ng/mL and 0.1 ng/mL, respectively. acgpubs.org

Application of Analytical Methods in Quality Control and Standardization of this compound-Containing Materials

Validated analytical methods, particularly HPLC, are crucial for the quality control and standardization of materials containing this compound, such as extracts and finished products derived from Harpagophytum species. redalyc.orgcelnet.inwjarr.comgmpinsiders.comnih.goveuropa.euacademie-sciences.frmdpi.com Quality control involves operational techniques and activities used to fulfill requirements for quality, while standardization is the process of confirming the identity and determining the quality and purity of herbal medicines. celnet.insolubilityofthings.com

These methods are applied to:

Identify and quantify this compound: HPLC allows for the identification of this compound based on its retention time and UV spectrum, and its quantification by measuring peak areas and comparing them to calibration curves. redalyc.org

Assess the content of this compound: Determining the amount of this compound in raw materials, extracts, and finished products is essential for ensuring consistency and quality. researchgate.net

Monitor product quality: Validated methods help ensure that products meet established quality specifications throughout their shelf life. labmanager.com

Distinguish between species: Analytical methods can be used to differentiate between Harpagophytum species based on the relative amounts of characteristic compounds like harthis compound and 8-p-coumaroyl-harpagide. miloa.eucaldic.com For instance, the ratio of 8-p-coumaroyl-harpagide to the sum of harthis compound and 8-p-coumaroyl-harpagide can be used for quality control to distinguish between H. procumbens and H. zeyheri. miloa.eu

Support regulatory compliance: Reliable and validated analytical data are required for regulatory submissions and to demonstrate compliance with quality standards. labmanager.com

The application of these validated methods ensures the production of reliable and consistent data for the quality assessment and standardization of this compound-containing materials. solubilityofthings.comfao.org

Biological Activities and Mechanistic Studies of Pagoside Non Clinical

Anti-inflammatory Mechanisms of Pagoside

The anti-inflammatory effects associated with Harpagophytum extracts, which contain this compound, are mediated through several pathways involving the modulation of inflammatory mediators and enzymes.

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

Studies on Harpagophytum procumbens extract have shown the suppression of pro-inflammatory cytokine production. These phytochemicals, including phenolic glycosides like this compound, are reported to prevent the synthesis of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) mdpi.comnih.gov. An extract of Harpagophytum procumbens dose-dependently suppressed the lipopolysaccharide (LPS)-induced production of inflammatory cytokines, including interleukin-1beta (IL-1beta), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-alpha), in mouse macrophage cells (RAW 264.7) researchgate.net. This study suggested that this compound is apparently a main active constituent responsible for these effects researchgate.net.

Inhibition of Cyclooxygenase (COX-1, COX-2) and Lipoxygenase Pathways by this compound

Inhibition of enzymes in the arachidonic acid pathway, specifically cyclooxygenase (COX) and lipoxygenase (LOX), is a key mechanism for many anti-inflammatory agents. Compounds from Harpagophytum have been investigated for their effects on these enzymes diff.orgnih.govresearchgate.netfortunejournals.comphytopharmajournal.comd-nb.infonih.gov. Phytochemicals found in Harpagophytum, such as phenolic glycosides, are reported to suppress the expression of cyclooxygenase-2 (COX-2) mdpi.comnih.gov. The harthis compound (B1684579) fraction from Harpagophytum procumbens was identified as responsible for inhibiting COX-1 and COX-2 nih.gov. While much of the direct inhibitory data is on other components like Harthis compound, which has shown potential as a selective COX-2 inhibitor researchgate.netnih.gov, the presence of this compound as a phenolic glycoside in the extract suggests its potential contribution to the observed modulation of these pathways mdpi.comnih.gov.

Suppression of Human Neutrophil Elastase (HNE) Activity

Human neutrophil elastase (HNE) is a serine protease involved in inflammatory processes and tissue degradation scbt.commdpi.commdpi.com. Compounds from Devil's Claw, including iridoids, this compound, and phenylethanoid glycosides, have been investigated for their potential to inhibit HNE d-nb.info. However, in one study, among the tested compounds from Devil's Claw, only 6′-O-acetylacteoside demonstrated an IC50 value below 100 µM (70 µM) against HNE, while this compound did not show potent direct inhibition d-nb.info. This suggests that this compound may not be a primary direct inhibitor of HNE activity, although other components of Harpagophytum may exert such effects or influence HNE release mdpi.comd-nb.info.

Regulation of Nitric Oxide Synthase (iNOS) Expression and Prostaglandin (B15479496) E2 (PGE2) Synthesis

Modulation of inducible nitric oxide synthase (iNOS) expression and prostaglandin E2 (PGE2) synthesis are significant aspects of the anti-inflammatory response psu.edumdpi.comnih.gov. Harthis compound, a major component of Harpagophytum procumbens, has been shown to inhibit lipopolysaccharide-induced iNOS and cyclooxygenase-2 (COX-2) expression diff.orgnih.gov. This inhibition is reported to occur via the suppression of nuclear factor kappaB (NF-κB) activation, which in turn inhibits downstream inflammation diff.orgnih.gov. Harpagophytum procumbens extract can inhibit inflammatory processes, reducing the release of PGE2 and nitric oxide (NO) nih.gov. It also regulates the expression of genes related to inflammation, such as mRNA for COX-2, IL-6, and TNF-α mdpi.com. The analgesic effect associated with Harpagophytum is related to the production of COX-2 and prostaglandin E2 (PGE2), along with the inhibition of prostaglandin synthesis mdpi.comnih.gov.

Antioxidant Properties and Mechanisms of this compound

Summary of Biological Activities and Molecular Targets (Non-Clinical)

Here is a summary of the reported biological activities and molecular targets associated with this compound and Harpagophytum extracts containing this compound based on non-clinical studies:

Biological ActivityMolecular Targets / MechanismsRelevant Compounds / Extracts MentionedSource(s)
Anti-inflammatoryModulation of Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6)Harpagophytum extract, this compound (suggested as main active constituent) mdpi.comnih.govresearchgate.net
Anti-inflammatoryInhibition of Cyclooxygenase (COX-1, COX-2) PathwaysHarpagophytum extract, Harthis compound, this compound (as a phenolic glycoside component) mdpi.comdiff.orgnih.govresearchgate.netfortunejournals.comphytopharmajournal.comd-nb.infonih.govnih.gov
Anti-inflammatoryInhibition of Lipoxygenase (LOX) PathwaysHarpagophytum extract, Compounds from Harpagophytum diff.orgresearchgate.netfortunejournals.comphytopharmajournal.comd-nb.infonih.gov
Anti-inflammatorySuppression of Human Neutrophil Elastase (HNE) ActivityCompounds from Devil's Claw (Note: this compound itself did not show potent direct inhibition in one study) d-nb.info
Anti-inflammatoryRegulation of iNOS Expression and NO Release (via NF-κB suppression)Harthis compound, Harpagophytum extract diff.orgnih.govnih.govresearchgate.net
Anti-inflammatoryRegulation of Prostaglandin E2 (PGE2) Synthesis (via COX-2 inhibition)Harpagophytum extract, Harthis compound, this compound (as a phenolic glycoside component) mdpi.comnih.govmdpi.com
AnalgesicInhibition of COX-2 and PGE2 Synthesis, Modulation of Pain Perception (linked to anti-inflammatory mechanisms)Harpagophytum extract, Harthis compound, this compound (as a phenolic glycoside component) mdpi.comdiff.orgnih.gov
AntioxidantScavenging of Free Radicals, Reduction of Oxidative StressHarpagophytum extract, Phenolic compounds (including this compound), Flavonoids, Phenolic acids ileauxepices.comresearchgate.netnih.govmdpi.comresearchgate.netsemanticscholar.org

Radical Scavenging Activity (e.g., DPPH, ABTS assays)

Studies have investigated the ability of this compound and extracts containing it to scavenge free radicals using assays like DPPH (2,2′-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis (3-ethylbenzothiazoline-6-sulphonic acid)) researchgate.netmdpi.comnih.gov. While some studies on Harpagophytum procumbens extracts have shown significant antioxidant activity in these assays, the specific contribution of isolated this compound can vary researchgate.netmdpi.com. For instance, one study indicated that while Harpagophytum procumbens extracts exhibited dose-dependent inhibition of DPPH and ABTS activity, the isolated compound harthis compound showed minimal scavenging activity mdpi.comnih.gov. Another source mentions that other phenolic glycosides in H. procumbens, besides verbascoside, have strong antioxidant activity nih.gov. Data from studies evaluating the radical scavenging activity of extracts containing this compound are often presented as IC50 values (the concentration required to inhibit 50% of the radicals) or as Trolox equivalent antioxidant capacity (TEAC) researchgate.netmdpi.com.

Ferric Reducing Antioxidant Power (FRAP) of this compound

The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to evaluate the antioxidant capacity of a compound or extract by measuring its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) nih.govbham.ac.uk. Research on Harpagophytum extracts, which contain this compound, has included FRAP analysis mdpi.comnih.gov. These studies have shown that different accessions or preparations of the plant extract can exhibit varying levels of ferric reducing activity nih.govbham.ac.uk. For example, one study found that different Harpagophytum accessions had FRAP values ranging from 204.8 to 596.7 μmol Fe²⁺/g dw nih.gov. While these studies demonstrate the reducing power of the extracts, the specific contribution of isolated this compound to the total FRAP activity is not always explicitly detailed in the provided search results, although this compound is listed as a component analyzed in these extracts mdpi.comnih.govmdpi-res.com.

Here is an example of how data from a FRAP assay on different Harpagophytum accessions (which contain this compound) might be presented:

Harpagophytum AccessionFRAP Value (μmol Fe²⁺/g dw)
Accession 3596.7
Accession 14444.3
Accession 11204.8

Exploration of Other Potential Biological Activities of this compound (e.g., Neuroprotective, Antimicrobial)

Research has also explored other potential biological activities of this compound and this compound-containing extracts, including neuroprotective and antimicrobial effects mdpi-res.comsemanticscholar.orgresearchgate.netslu.se.

Neuroprotective Activity: Given the link between chronic neuroinflammation and neurodegeneration, plants with anti-inflammatory and antioxidant properties, such as Harpagophytum procumbens, have been investigated for their potential in treating these conditions nih.govsemanticscholar.org. The phytochemicals in these plants, including phenolic glycosides like this compound, are thought to help combat oxidative stress and alleviate symptoms of diseases characterized by excessive production of reactive oxygen/nitrogen species nih.govsemanticscholar.org. While Harpagophytum extracts have shown neuroprotective effects, for example, against iron overload-induced oxidative stress in spinal cord neurons, the specific contribution of this compound to this activity requires further investigation semanticscholar.org. Some studies on iridoid glycosides from other plants have demonstrated anti-acetylcholinesterase effects, which are relevant to cognitive function and neurodegenerative diseases, but this activity is not directly attributed to this compound in the provided information sci-hub.sekau.edu.sa.

Antimicrobial Activity: The antimicrobial activity of plants containing this compound, such as Turnera subulata and Harpagophytum procumbens, has been reported mdpi.comresearchgate.net. This activity is often related to the presence of various phytochemicals, including polyphenols, terpenoids, and essential oils mdpi.com. While some phenolic compounds have been identified as contributors to the antimicrobial effects of these plants, the specific antimicrobial properties of isolated this compound are not detailed in the provided search results mdpi.com. However, the presence of this compound in extracts exhibiting antimicrobial activity suggests it could potentially play a role, either directly or in synergy with other compounds.

Investigation of Synergistic Interactions within this compound-Containing Phytocomplexes

The biological activities observed in plant extracts containing this compound may result from synergistic interactions among the various phytochemicals present, rather than the action of a single compound researchgate.netresearchgate.net. Studies investigating the effects of Harpagophytum procumbens root extract, which is known to contain this compound, have suggested that the whole phytocomplex can be more effective than isolated pure compounds in certain activities, such as mediating anti-inflammatory effects researchgate.netresearchgate.net. This highlights the importance of considering the complex interplay between this compound and other compounds within the plant matrix when evaluating its biological effects researchgate.netresearchgate.net. Research into these synergistic interactions is crucial for understanding the full therapeutic potential of this compound-containing botanical products researchgate.net.

Computational and Theoretical Studies of Pagoside

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pagoside Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. plos.org The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series will lead to predictable changes in their biological effects.

For this compound and its analogs, a QSAR study would involve several key steps:

Data Set Preparation : A series of this compound analogs with varying structural modifications would be synthesized or identified. The biological activity of each compound, for instance, its inhibitory concentration (IC50) against a specific enzyme, would be experimentally determined.

Descriptor Calculation : A wide range of molecular descriptors for each analog would be calculated. These descriptors quantify different aspects of the molecule's structure and properties, including electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics.

Model Development : Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable).

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

While specific QSAR models for this compound analogs are not extensively documented in the literature, studies on other classes of natural products, such as flavonoids and ginkgolides, demonstrate the utility of this approach. plos.orgnih.gov For this compound, a QSAR model could identify key structural features essential for its activity. For example, the model might reveal that specific substitutions on the iridoid core or modifications to the glycosidic moiety significantly enhance or diminish its therapeutic effects. Such a model would be invaluable for the rational design of new, more potent derivatives for further investigation.

Molecular Docking and Binding Affinity Studies of this compound with Target Receptors (e.g., COX-2)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein), forming a stable complex. oaji.net This technique is crucial for understanding the molecular basis of a drug's mechanism of action and for predicting its binding affinity.

One of the key therapeutic targets associated with the anti-inflammatory activity of iridoid glycosides is the Cyclooxygenase-2 (COX-2) enzyme. nih.gov While docking studies specifically for this compound are limited, research on the closely related compound Harthis compound (B1684579) provides significant insights into how this class of molecules interacts with the COX-2 active site.

In a representative study, Harthis compound was docked into the active site of the COX-2 enzyme. oaji.net The calculations revealed a strong binding affinity, indicating a stable interaction. The binding energy (ΔG), which represents the affinity of the ligand for the receptor, was calculated to be highly favorable. oaji.net

Table 1: Molecular Docking Results for Harthis compound with COX-2 Receptor

Compound Target Receptor Binding Energy (kcal/mol)

This data is for Harthis compound, a structurally related iridoid glycoside, and is used as a predictive model for this compound's potential interaction.

The docking analysis further elucidated the specific molecular interactions responsible for this strong binding. It was found that Harthis compound forms multiple hydrogen bonds with key amino acid residues within the COX-2 active site. oaji.net These non-covalent interactions are critical for stabilizing the ligand-receptor complex and are essential for the compound's inhibitory activity. Given the structural similarity between this compound and Harthis compound, it is highly probable that this compound would adopt a similar binding mode and exhibit a comparable affinity for the COX-2 receptor, thereby contributing to its anti-inflammatory effects.

In Silico Prediction and Evaluation of this compound's Biological Activity Profile

In silico tools play a vital role in the early stages of drug discovery by predicting a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and its likely biological activities. researchgate.netslideshare.net These predictions help to identify promising candidates and flag potential liabilities before resource-intensive experimental work is undertaken.

The biological activity profile of a compound can be predicted using software that compares its structure to a vast database of known bioactive molecules. biorxiv.org For the related compound Harthis compound, bioactivity scores have been calculated, suggesting its potential to interact with several classes of protein targets.

Table 2: Predicted Bioactivity Scores for Harthis compound

Activity Class Bioactivity Score Prediction
GPCR Ligand -0.15 Moderately Active
Ion Channel Modulator -0.35 Moderately Active
Kinase Inhibitor -0.52 Inactive
Nuclear Receptor Ligand 0.05 Active
Protease Inhibitor -0.08 Moderately Active

Note: Bioactivity scores > 0 indicate high activity, scores from -0.5 to 0.0 indicate moderate activity, and scores < -0.5 indicate inactivity. This data for Harthis compound suggests a likely profile for the structurally similar this compound.

Furthermore, the "drug-likeness" of a compound is often assessed using rules such as Lipinski's Rule of Five. oaji.net These rules evaluate physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to have good oral bioavailability. oaji.net Computational models predict that compounds like Harthis compound generally comply with these rules, suggesting they possess favorable pharmacokinetic properties. oaji.net A similar in silico evaluation for this compound would be essential to assess its potential as a drug candidate, providing insights into its absorption, distribution, and potential to reach its biological target in the body. nih.gov

Theoretical Analysis of this compound's Conformational Landscape and Reactivity

Theoretical analysis, particularly using methods based on quantum mechanics like Density Functional Theory (DFT), provides deep insights into a molecule's three-dimensional structure (conformation) and its intrinsic chemical reactivity. researchgate.netresearchgate.net

Chemical reactivity can be analyzed by calculating various electronic descriptors derived from DFT. longdom.org These descriptors help predict how and where a molecule is likely to react.

Frontier Molecular Orbitals (HOMO and LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. researchgate.net

Chemical Potential (μ) and Hardness (η) : These global reactivity descriptors quantify the escaping tendency of electrons and the resistance to change in electron distribution, respectively. researchgate.net

Electrostatic Potential Map : This visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for interaction with other molecules.

For this compound, these theoretical calculations could pinpoint which of its several hydroxyl groups is most likely to participate in hydrogen bonding or which part of the iridoid core is susceptible to metabolic transformation. This detailed electronic and structural information is fundamental to understanding its stability, reactivity, and biological function at a quantum-chemical level. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
Harthis compound

Future Research Directions and Critical Knowledge Gaps for Pagoside

Comprehensive Mechanistic Investigations at Advanced Cellular and Molecular Levels

While some studies have explored the anti-inflammatory effects of Harpagophytum extracts and major iridoid glycosides like harpagoside (B1684579), comprehensive mechanistic investigations specifically focusing on this compound at advanced cellular and molecular levels are still needed. Research suggests that Harpagophytum constituents, including phenolic glycosides like this compound, may suppress the expression of cyclooxygenase-2 (COX-2) and inhibit the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). mdpi.commdpi.com However, the precise binding targets, intracellular signaling pathways modulated by this compound, and its interactions with various cellular components remain largely unclear. Future research should utilize advanced techniques such as transcriptomics, proteomics, and metabolomics to provide a holistic understanding of how this compound exerts its biological effects at a systems level. Investigating its impact on specific cell types involved in inflammatory responses and its potential influence on gene expression would contribute significantly to understanding its therapeutic potential.

Optimization and Scale-Up of Green Extraction and Sustainable Synthetic Pathways for this compound

The increasing demand for natural compounds necessitates the development of environmentally friendly and economically viable methods for their production. Optimization and scale-up of green extraction techniques for this compound from Harpagophytum roots are crucial to ensure sustainable sourcing and minimize environmental impact. figshare.comresearchgate.net While solvent extraction is a common method, exploring alternative green solvents, optimizing extraction parameters (temperature, time, solvent concentration, solid-to-solvent ratio), and utilizing techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) could improve efficiency and sustainability. researchgate.netnih.gov Furthermore, investigating sustainable synthetic or semi-synthetic pathways for this compound could provide an alternative to plant extraction, reducing pressure on natural populations of Harpagophytum. researchgate.neteuropa.eunih.govnih.gov This could involve exploring biocatalytic approaches or developing efficient chemical synthesis routes that utilize renewable resources and generate minimal waste.

Q & A

Q. How is Pagoside isolated and identified from plant sources in preliminary research?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Identification relies on spectral analysis (NMR, MS) and comparison with existing databases. Researchers must validate purity using TLC or HPLC and cross-reference spectral data with literature .

Q. What analytical methods are essential for characterizing this compound’s structural properties?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : For determining functional groups and stereochemistry.
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration if crystalline forms are obtainable.
  • Infrared (IR) Spectroscopy : Identifies bond vibrations (e.g., glycosidic linkages). Ensure reproducibility by repeating analyses under standardized conditions .

Q. How do researchers design preliminary bioactivity assays for this compound?

Begin with in vitro models (e.g., enzyme inhibition assays or cell-based cytotoxicity tests). Use dose-response curves to establish IC50 values. Include positive controls (e.g., known inhibitors) and negative controls (solvent-only) to validate results. Document protocols adhering to FAIR data principles .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported spectral data across studies?

  • Cross-Validation : Compare data with independent techniques (e.g., NMR vs. MS).
  • Sample Purity Checks : Re-isolate the compound and re-run analyses.
  • Literature Synthesis : Replicate extraction/characterization methods from conflicting studies to identify methodological discrepancies. Contradictions often arise from impure samples or instrument calibration errors .

Q. How can this compound’s synthetic pathway be optimized to improve yield and scalability?

  • Parameter Screening : Test reaction conditions (temperature, catalysts, solvents) via Design of Experiments (DoE).
  • Intermediate Monitoring : Use LC-MS to track byproducts and adjust steps accordingly.
  • Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives. Validate scalability through pilot-scale trials and stability testing .

Q. What computational methods predict this compound’s pharmacokinetic and pharmacodynamic properties?

  • Molecular Docking : Simulate interactions with target proteins (e.g., using AutoDock Vina).
  • QSAR Models : Correlate structural features with bioactivity using regression analysis.
  • ADMET Prediction Tools : Software like SwissADME estimates absorption, toxicity, and metabolism. Validate predictions with in vivo studies to refine models .

Q. How do ecological studies assess this compound’s biosynthetic pathways in native plant species?

  • Transcriptomics : RNA sequencing identifies genes involved in biosynthesis.
  • Metabolomics : LC-MS/MS profiles intermediate metabolites.
  • Gene Knockout/Overexpression : Validates candidate genes’ roles in production. Field studies correlate environmental factors (soil pH, light) with this compound content .

Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?

Use nonlinear regression models (e.g., log-dose vs. response) and assess goodness-of-fit (R², RMSE). For multivariate data, apply ANOVA or machine learning algorithms (random forests) to identify confounding variables. Report confidence intervals and p-values transparently .

Q. How to address ethical challenges in this compound’s in vivo pharmacological testing?

  • Follow institutional animal care guidelines (e.g., ARRIVE).
  • Minimize sample sizes via power analysis.
  • Use alternative models (e.g., zebrafish embryos) where feasible. Document ethical approvals and data anonymization protocols .

Data Management and Reproducibility

Q. What frameworks ensure this compound research data meets FAIR (Findable, Accessible, Interoperable, Reusable) standards?

  • Metadata Tagging : Include experimental conditions, instrument settings, and software versions.
  • Repository Uploads : Deposit raw spectra, chromatograms, and code in platforms like Zenodo or Figshare.
  • Version Control : Track changes using Git or electronic lab notebooks.
    Peer review datasets pre-publication to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.